2-[(4-Chlorophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C15H13ClN4O3.
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(4-Chlorophenyl)amino]acetohydrazide: This compound has a similar structure but lacks the nitro group, which may result in different chemical and biological properties.
N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: This compound lacks the 4-chlorophenyl group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C15H13ClN4O3 |
---|---|
Molecular Weight |
332.74 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13ClN4O3/c16-12-4-6-13(7-5-12)17-10-15(21)19-18-9-11-2-1-3-14(8-11)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+ |
InChI Key |
TYJBEEYVKBOMIZ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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